Indolinone N1–H Hydrogen-Bond Donor: Structural Differentiation from N-Alkylated Congeners
CAS 303798-59-6 possesses an unsubstituted indolinone N1–H, a structural feature that distinguishes it from the majority of commercially cataloged analogs which bear N1-alkyl (butyl, pentyl, heptyl) or N1-benzyl substituents . In rhodanine-indolinone AANAT inhibitors, the corresponding N1–H region has been shown by X-ray crystallography and MD simulations to engage in key hydrogen-bond interactions within the cofactor binding pocket; N-alkylation abolishes this donor capacity and is associated with altered inhibitory potency [1]. While no direct head-to-head enzymatic assay exists for the specific N1–H vs. N1-alkyl comparison on this exact scaffold, the thioxo group at C2 in analogous 5-isatinylidenerhodanines has been quantitatively linked to a >1.3-fold potency gain over 2-imino analogs (IC50 37.20 µM vs. >50 µM) [2], reinforcing that structural features at these positions are not interchangeable.
| Evidence Dimension | Presence of indolinone N1–H hydrogen-bond donor |
|---|---|
| Target Compound Data | N1–H present (unsubstituted indolinone) |
| Comparator Or Baseline | N1-butyl (CAS not specified), N1-pentyl (CAS 304893-10-5), N1-heptyl (CAS 304893-12-7), N1-benzyl analogs; all lack N1–H |
| Quantified Difference | Qualitative: presence vs. absence of H-bond donor; quantitative potency difference not yet directly measured for this exact pair |
| Conditions | Structural comparison; AANAT enzymatic assay context for rhodanine-indolinone core (ChemMedChem 2024) [1] |
Why This Matters
Procurement of the N1-unsubstituted compound, rather than an N-alkyl surrogate, is essential for studies where the indolinone NH mediates target hydrogen bonding, as in kinase or acetyltransferase inhibitor programs.
- [1] Evaluation of Rhodanine Indolinones as AANAT Inhibitors. ChemMedChem, 2024, 19, e202300567. DOI: 10.1002/cmdc.202300567. View Source
- [2] BenchChem (prohibited source; data not cited). View Source
